{3-[(E)-(1-benzyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-1H-indol-1-yl}acetic acid
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Overview
Description
{3-[(E)-(1-benzyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-1H-indol-1-yl}acetic acid is a complex organic compound that features an indole moiety linked to a tetrahydropyrimidinylidene group via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(E)-(1-benzyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-1H-indol-1-yl}acetic acid typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Synthesis of the Tetrahydropyrimidinylidene Group: This group can be formed through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Coupling of the Indole and Tetrahydropyrimidinylidene Groups: The final step involves the coupling of the indole moiety with the tetrahydropyrimidinylidene group via a methylene bridge, typically using a base such as sodium hydride (NaH) in a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Halogens in the presence of a Lewis acid catalyst like AlCl₃.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds with potential biological activity .
Biology
In biological research, the compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with various biological targets .
Medicine
The compound has shown promise in preclinical studies as a potential therapeutic agent for the treatment of cancer, microbial infections, and inflammatory diseases .
Industry
In the industrial sector, the compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs) .
Mechanism of Action
The mechanism of action of {3-[(E)-(1-benzyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-1H-indol-1-yl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to bind to various protein targets, modulating their activity and leading to therapeutic effects . The tetrahydropyrimidinylidene group may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different biological activity.
Indole-3-butyric acid: Another plant hormone with an indole structure, used to promote root growth.
Indole-3-carbinol: A compound found in cruciferous vegetables, studied for its anticancer properties.
Uniqueness
{3-[(E)-(1-benzyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-1H-indol-1-yl}acetic acid is unique due to its combination of an indole moiety with a tetrahydropyrimidinylidene group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C22H17N3O5 |
---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
2-[3-[(E)-(1-benzyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]indol-1-yl]acetic acid |
InChI |
InChI=1S/C22H17N3O5/c26-19(27)13-24-12-15(16-8-4-5-9-18(16)24)10-17-20(28)23-22(30)25(21(17)29)11-14-6-2-1-3-7-14/h1-10,12H,11,13H2,(H,26,27)(H,23,28,30)/b17-10+ |
InChI Key |
XXWDTLGVDLSIJD-LICLKQGHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CN(C4=CC=CC=C43)CC(=O)O)/C(=O)NC2=O |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=CC3=CN(C4=CC=CC=C43)CC(=O)O)C(=O)NC2=O |
Origin of Product |
United States |
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